Deacylgymnemic acid

Beschreibung

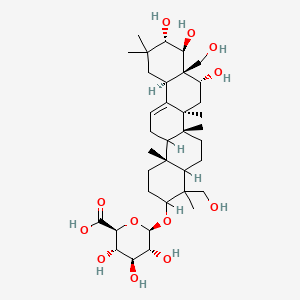

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUZSZLFZAMZLC-BNLARJOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923929 | |

| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121686-42-8 | |

| Record name | Deacylgymnemic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121686428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties & Technical Profile of Deacylgymnemic Acid (DAGA)

[1]

Executive Summary

Deacylgymnemic acid (DAGA) is the principal active metabolite derived from the alkaline hydrolysis of gymnemic acids, a family of oleanane-type triterpene saponins found in Gymnema sylvestre. Unlike its acylated precursors, DAGA represents the core pharmacophore responsible for the selective suppression of sweet taste sensation without affecting bitterness, saltiness, or sourness.

This technical guide provides a comprehensive analysis of DAGA’s physicochemical architecture, isolation methodologies, and molecular mechanism of action. It is designed for researchers in medicinal chemistry and sensory physiology who require precise, actionable data for experimental design and drug development.[1]

Molecular Architecture

DAGA is an amphiphilic glycoside composed of a lipophilic aglycone (gymnemagenin) and a hydrophilic sugar moiety (glucuronic acid).[1]

-

Aglycone: Gymnemagenin (3β,16β,21β,22α,23,28-hexahydroxy-olean-12-ene).[1][2]

-

Glycone:

-D-glucuronic acid attached at the C-3 position.[1] -

Structural Distinction: Natural gymnemic acids possess various acyl groups (tigloyl, methylbutyroyl, acetyl) at positions C-21 and C-22.[1] DAGA lacks these ester functionalities, exposing free hydroxyl groups, which significantly alters its solubility profile and binding kinetics compared to the parent compounds.

Chemical Identity Table[1][4][5][6]

| Parameter | Technical Specification |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4R,6aR,6bS,8S,8aR,9R,10R,12aS,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Common Name | Deacylgymnemic Acid (DAGA) |

| CAS Number | 121686-42-8 |

| Molecular Formula | |

| Molecular Weight | 682.85 g/mol |

| Chirality | Multiple chiral centers (Aglycone + Sugar); 3-O- |

Physicochemical Profile

The amphiphilic nature of DAGA dictates its behavior in solution and at biological membranes.

Solubility & Lipophilicity[8]

-

LogP (Calculated): ~2.1 (XLogP3). This moderate lipophilicity allows DAGA to interact with the transmembrane domains of G-protein coupled receptors (GPCRs) while maintaining aqueous solubility via the glucuronic acid moiety.

-

Solubility:

Acid-Base Properties (pKa)

DAGA acts as a weak organic acid due to the carboxylic acid group on the glucuronic acid moiety.

-

pKa (Carboxyl): ~3.2 – 3.5 (Estimated based on glucuronic acid conjugates).[1]

-

Implication: At physiological pH (7.4), DAGA exists primarily in its ionized (anionic) form (

).[1] This ionization is crucial for electrostatic interactions within the receptor binding pocket.

Stability[9]

-

Thermal Stability: Stable up to typical reflux temperatures (60-80°C) in neutral/alkaline solutions.[1]

-

Hydrolytic Stability:

Mechanism of Action: T1R2/T1R3 Modulation[11][12][13][14]

DAGA functions as a negative allosteric modulator or a competitive antagonist at the transmembrane domain (TMD) of the sweet taste receptor.

-

Target: The sweet taste receptor is a heterodimer of T1R2 (Class C GPCR) and T1R3.[7][8][9]

-

Binding Site: Unlike sugars (sucrose, glucose) which bind to the large extracellular Venus Flytrap (VFT) domain of T1R2, DAGA interacts with the Transmembrane Domain (TMD) of T1R3 .[1]

-

Inhibition Mechanism: Binding of DAGA stabilizes the receptor in an inactive conformation or prevents the conformational change required for G-protein (Gustducin) activation, effectively "locking" the receptor despite the presence of sugar ligands.

Figure 1: Molecular mechanism of sweet taste suppression.[1] DAGA binds to the T1R3 transmembrane domain, allosterically blocking the activation cascade initiated by sugar binding at the T1R2 VFT.

Isolation & Purification Protocol

To obtain high-purity DAGA for research, one must convert the natural mixture of gymnemic acids via alkaline hydrolysis. The following protocol ensures complete deacylation and high yield.

Reagents Required[2][6][10][17]

-

Crude Gymnema sylvestre leaf extract (methanolic).[1]

-

Potassium Hydroxide (KOH) pellets.[1]

-

Hydrochloric Acid (HCl, 10%).[1]

-

Methanol (HPLC Grade).[1]

-

C18 Solid Phase Extraction (SPE) cartridges or Preparative HPLC column.[1]

Step-by-Step Methodology

Figure 2: Optimized isolation workflow for converting crude gymnemic acids into pharmaceutical-grade DAGA.[1]

Protocol Notes (Expertise & Experience)

-

Hydrolysis Control: The use of 12% KOH is critical. Lower concentrations may result in incomplete deacylation (leaving "Gymnemic Acid I/II" impurities), while excessive reflux times (>2 hours) can degrade the glucuronic acid linkage.[1]

-

pH Adjustment: Neutralization to pH 7.0-7.5 is preferred over acidification.[1] Acidifying to pH < 3 causes DAGA to precipitate rapidly with salts, trapping impurities.[1] A neutral pH keeps DAGA in solution for filtration before HPLC injection.[1]

-

Detection: DAGA absorbs poorly in UV due to the lack of conjugated double bonds (only the triterpene double bond at C12-C13).[1] Use 205 nm or 210 nm for HPLC detection, or ideally ELSD (Evaporative Light Scattering Detector) for better sensitivity.[1]

Analytical Characterization

Validating the identity of DAGA requires specific analytical markers.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µ, 250 x 4.6 mm).[1]

-

Mobile Phase: Isocratic elution with Acetonitrile : Phosphate Buffer (pH 3.[1]0) [23:77 v/v].[1]

-

Flow Rate: 1.0 - 2.0 mL/min.[1]

-

Retention Time: DAGA typically elutes earlier than acylated gymnemic acids due to increased polarity.[1]

Spectral Markers (NMR)[1]

References

-

Liu, H. M., Kiuchi, F., & Tsuda, Y. (1992).[1] Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre.[2] Chemical & Pharmaceutical Bulletin, 40(6), 1366-1375.[1]

-

Sanematsu, K., et al. (2014).[1] Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids. Journal of Biological Chemistry, 289(37), 25711–25720.[1]

-

PubChem. (2025).[1][3] Deacyl gymnemic acid II (Compound CID 44144284).[1] National Library of Medicine.[1]

-

Tiwari, P., et al. (2014).[1] Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106.[1] (Contextual grounding for extraction protocols).

-

Jiang, P., et al. (2005).[1][10] Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste.[10][8][11] Journal of Biological Chemistry, 280(15), 15238-15246.[1] (Mechanistic parallel for T1R3 TMD binding).

Sources

- 1. deacyl gymnemic acid II | C36H58O12 | CID 44144284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-Deoxymugineic acid | C12H20N2O7 | CID 189811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deacylgymnemic acid analytical standard 121686-42-8 [sigmaaldrich.com]

- 5. scielo.br [scielo.br]

- 6. longdom.org [longdom.org]

- 7. Molecular mechanism of the sweet taste enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cube-biotech.com [cube-biotech.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Deacylgymnemic Acid: A Technical Guide to its Biological Origin, Isolation, and Characterization

This technical guide provides an in-depth exploration of Deacylgymnemic acid, a bioactive triterpenoid saponin of significant interest to the pharmaceutical and nutraceutical industries. We will delve into its natural origins, biosynthetic pathways, robust methodologies for its extraction and purification, and analytical techniques for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising natural compound.

The Botanical Source: Gymnema sylvestre

Deacylgymnemic acid is a key bioactive constituent derived from Gymnema sylvestre, a perennial woody vine native to the tropical forests of India, Africa, and Australia[1]. Known in Hindi as "Gurmar," which translates to "sugar destroyer," this plant has a long history of use in Ayurvedic medicine for the management of diabetes mellitus[1][2]. The leaves of G. sylvestre are the primary source of a complex mixture of triterpenoid saponins known as gymnemic acids[2]. Deacylgymnemic acid is the fundamental aglycone, or sapogenin, which is the core structure of many of these gymnemic acids[3]. Specifically, it is the 3-O-β-D-glucuronopyranosyl gymnemagenin[3][4]. The potent biological activities of G. sylvestre extracts, particularly their anti-sweet and hypoglycemic properties, are largely attributed to this family of compounds[5][6].

The concentration of Deacylgymnemic acid and other related compounds in the plant can vary depending on geographical location and climatic conditions, highlighting the importance of sourcing and quality control for consistent research and development outcomes.

Biosynthesis: The Triterpenoid Pathway

The formation of Deacylgymnemic acid in Gymnema sylvestre is a complex enzymatic process that follows the well-established triterpenoid biosynthetic pathway. This pathway begins with the precursor molecule acetyl-CoA and involves a series of coordinated enzymatic reactions[1][7][8]. While the entire pathway is intricate, the key stages leading to the triterpenoid backbone are understood.

The biosynthesis can be broadly outlined as follows:

-

Isoprenoid Precursor Formation: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) pathway.

-

Squalene Synthesis: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined to produce squalene.

-

Cyclization: Squalene undergoes oxidation and cyclization, catalyzed by squalene epoxidase and β-amyrin synthase, to form the pentacyclic triterpene backbone, β-amyrin.

-

Functional Group Modifications: A series of post-cyclization modifications, including hydroxylations, oxidations, and glycosylations, are carried out by various enzymes like cytochrome P450s and glycosyltransferases to produce the diverse array of gymnemic acids[9][10]. Deacylgymnemic acid is a key intermediate in this latter stage.

The following diagram illustrates a simplified overview of the biosynthetic pathway leading to the triterpenoid core of Deacylgymnemic acid.

Caption: Simplified biosynthetic pathway of the Deacylgymnemic acid core.

Extraction and Isolation: A Validated Protocol

The successful isolation of Deacylgymnemic acid from G. sylvestre leaves is contingent on a systematic extraction and purification strategy. The choice of solvents and chromatographic techniques is critical to maximize yield and purity. The following protocol is a synthesis of established methods, designed for robustness and reproducibility.

Rationale for Experimental Choices

-

Defatting: The initial extraction with a non-polar solvent like petroleum ether is crucial to remove lipids and chlorophyll, which can interfere with subsequent chromatographic separation[11].

-

Methanol Extraction: Methanol is an effective solvent for extracting polar glycosides like gymnemic acids due to its polarity[2]. Hot extraction, such as in a Soxhlet apparatus, enhances the extraction efficiency[2][11].

-

Chromatographic Purification: A multi-step chromatographic approach is necessary to separate the complex mixture of saponins. Thin Layer Chromatography (TLC) is used for initial separation and monitoring, while High-Performance Liquid Chromatography (HPLC) is employed for final purification and quantification[2].

Step-by-Step Experimental Protocol

-

Preparation of Plant Material:

-

Collect fresh, healthy leaves of Gymnema sylvestre.

-

Wash the leaves thoroughly with distilled water to remove any debris.

-

Air-dry the leaves in the shade for 7-10 days or use a laboratory oven at a controlled temperature of 40-50°C until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Accurately weigh 100 g of the dried leaf powder and place it in a thimble.

-

Initially, perform a defatting extraction with petroleum ether for 6-8 hours in a Soxhlet apparatus. Discard the petroleum ether extract.

-

Air-dry the defatted plant material to remove residual petroleum ether.

-

Subsequently, extract the defatted powder with 90% methanol for 12-18 hours in the Soxhlet apparatus[2].

-

Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.

-

-

Purification by Chromatography:

-

Thin Layer Chromatography (TLC):

-

Dissolve a small amount of the crude extract in methanol.

-

Spot the solution onto a pre-coated silica gel 60 F254 TLC plate.

-

Develop the plate in a suitable solvent system, for example, chloroform:methanol (9:1 v/v).

-

Visualize the separated spots under UV light (254 nm) or by spraying with a suitable reagent like anisaldehyde-sulfuric acid followed by heating.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The crude extract can be further purified using preparative HPLC.

-

A reverse-phase C18 column is typically used[12].

-

The mobile phase is often a gradient of acetonitrile and water or a buffer solution[12].

-

The elution is monitored using a UV detector, typically at around 210 nm.

-

Fractions corresponding to the peak of Deacylgymnemic acid are collected, pooled, and concentrated.

-

-

The following diagram illustrates the general workflow for the extraction and isolation of Deacylgymnemic acid.

Caption: Workflow for the extraction and isolation of Deacylgymnemic acid.

Analytical Characterization

Once isolated, the identity and purity of Deacylgymnemic acid must be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Key Parameters & Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reverse-phase C18 column with a mobile phase of acetonitrile and buffer (e.g., 23:77 v/v) at a flow rate of 2.0 mL/min. Detection at ~210 nm. The retention time is compared to a certified reference standard.[12] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural confirmation. | Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular formula (C₃₆H₅₈O₁₂) and weight (682.84 g/mol ).[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure. | ¹H and ¹³C NMR spectra provide detailed information about the arrangement of atoms in the molecule, confirming the triterpenoid structure and the position of the glucuronic acid moiety.[3] |

Standardized HPLC Protocol for Quantification

This protocol outlines a validated HPLC method for the quantification of Deacylgymnemic acid.

-

Chromatographic System:

-

HPLC system equipped with a UV-Vis detector.

-

Column: Phenomenex C18 (or equivalent), 5 µm particle size, 250 x 4.6 mm.

-

-

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in a ratio of approximately 23:77 (v/v)[12].

-

The mobile phase should be filtered and degassed before use.

-

-

Flow Rate:

-

2.0 mL/min[12].

-

-

Detection:

-

UV detection at 210 nm.

-

-

Procedure:

-

Prepare a stock solution of a certified Deacylgymnemic acid reference standard in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by accurately weighing the isolated compound and dissolving it in methanol.

-

Inject equal volumes (e.g., 20 µL) of the standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Deacylgymnemic acid in the sample by interpolating its peak area on the calibration curve.

-

Biological Activities and Therapeutic Potential

Deacylgymnemic acid, as a core component of the gymnemic acids, is implicated in the significant pharmacological effects of Gymnema sylvestre. These include:

-

Anti-diabetic effects: It is believed to contribute to the hypoglycemic activity of G. sylvestre extracts by potentially stimulating insulin secretion and regenerating pancreatic β-cells[5][13][14].

-

Anti-sweet properties: It plays a role in the suppression of sweet taste perception, which can be beneficial for managing sugar cravings[6].

-

Anti-inflammatory and Antioxidant Activities: Research suggests that compounds from G. sylvestre, including Deacylgymnemic acid, possess anti-inflammatory and antioxidant properties[5].

The multifaceted biological activities of Deacylgymnemic acid make it a compelling candidate for further investigation in the development of novel therapeutics for metabolic disorders and related conditions.

Conclusion

Deacylgymnemic acid stands out as a triterpenoid saponin with considerable therapeutic promise. A thorough understanding of its biological origin, biosynthesis, and the application of robust extraction, isolation, and analytical methodologies are paramount for advancing its research and development. The protocols and information presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of this valuable natural product.

References

-

Gymnemic Acids: Sources, Properties, and Biotechnological Production. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Extraction and Purification of Gymnemic Acid from Gymnema sylvestre R.Br. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Davis, D. J. (n.d.). Decoding the Triterpenoid Gymnemic Acid Biosynthetic Pathway in Gymnema Sylvestre. Retrieved January 26, 2024, from [Link]

-

[Quantitative analysis of deacylgymnemic acid by high-performance liquid chromatography]. (1993). PubMed. Retrieved January 26, 2024, from [Link]

-

Effect of a deacyl gymnemic acid on glucose homeostasis & metabolic parameters in a rat model of metabolic syndrome. (2014). PubMed Central. Retrieved January 26, 2024, from [Link]

-

Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre. (1992). PubMed. Retrieved January 26, 2024, from [Link]

-

Deciphering the Anti-Diabetic Potential of Gymnema Sylvestre Using Integrated Computer-Aided Drug Design and Network Pharmacology. (2024). PubMed Central. Retrieved January 26, 2024, from [Link]

- Method for extracting gymnemic acid from gymnema sylvestre. (n.d.). Google Patents.

-

Chemical variability in gymnemagenin, deacyl gymnemic acid, lupeol and stigmasterol of Gymnema sylvestre. (n.d.). CSIR-NIScPR. Retrieved January 26, 2024, from [Link]

-

A validated HPLC method for estimation of Gymnemic acids as Deacyl gymnemic acid in various extracts and formulations of Gymnema sylvestre. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Chemical variability in gymnemagenin, deacyl gymnemic acid, lupeol and stigmasterol of Gymnema sylvestre R. Br. populations in India. (2023). Indian Journal of Traditional Knowledge (IJTK). Retrieved January 26, 2024, from [Link]

-

Triterpenoids from Gymnema sylvestre and Their Pharmacological Activities. (2017). MDPI. Retrieved January 26, 2024, from [Link]

-

Triterpenoid saponins from Gymnema sylvestre. (1990). PubMed. Retrieved January 26, 2024, from [Link]

-

(PDF) Decoding the Triterpenoid Gymnemic Acid Biosynthetic Pathway in Gymnema Sylvestre. (2023). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Hypothetical pathway of Gymnemic acid biosynthesis. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

A new triterpenoid saponin from Gymnema sylvestre. (2024). ResearchGate. Retrieved January 26, 2024, from [Link]

-

ISOLATION AND CHARACTERIZATION OF GYMNEMIC ACID FROM INDIGENOUS GYMNEMA SYLVESTRE. (n.d.). Retrieved January 26, 2024, from [Link]

-

Triterpenoids from Gymnema sylvestre and Their Pharmacological Activities. (2017). PubMed Central. Retrieved January 26, 2024, from [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved January 26, 2024, from [Link]

-

Hypothetical pathway of Gymnemic acid biosynthesis. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. (n.d.). SciELO. Retrieved January 26, 2024, from [Link]

-

Biosynthesis of Fatty Acids. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

-

Gymnema (Gymnema sylvestre). (n.d.). Restorative Medicine. Retrieved January 26, 2024, from [Link]

-

Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. (n.d.). SciELO. Retrieved January 26, 2024, from [Link]

Sources

- 1. dicky.swmd.co.in [dicky.swmd.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Deciphering the Anti‐Diabetic Potential of Gymnema Sylvestre Using Integrated Computer‐Aided Drug Design and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. restorativemedicine.org [restorativemedicine.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of a deacyl gymnemic acid on glucose homeostasis & metabolic parameters in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Silico Modeling of Deacylgymnemic Acid Receptor Binding

Executive Summary

This guide outlines a rigorous in silico framework for modeling the interaction between Deacylgymnemic Acid (DAGA) and the human sweet taste receptor, a heterodimer of T1R2 and T1R3 . While DAGA is a derivative of the sweet-suppressing gymnemic acids found in Gymnema sylvestre, its molecular mechanism relies on allosteric modulation. Unlike sweeteners that bind the Venus Flytrap Domain (VFTD) of T1R2, gymnemic acids and their derivatives target the Transmembrane Domain (TMD) of hT1R3 .

This protocol details the structural construction of the hT1R3-TMD, the precise docking of DAGA into the allosteric pocket (overlapping with the lactisole binding site), and the validation of this complex using Molecular Dynamics (MD) simulations in a lipid bilayer environment.

Scientific Foundation & Target Identification

Receptor Architecture

The human sweet taste receptor is a Class C GPCR heterodimer composed of:

-

hT1R2: Contains the primary orthosteric binding site for sugars (sucrose, glucose) and artificial sweeteners (aspartame) within its large extracellular VFTD.

-

hT1R3: Acts as the signal transducer.[1] Crucially, its Transmembrane Domain (TMD) contains an allosteric site modulated by inhibitors like lactisole and gymnemic acids.

Ligand Chemistry: Deacylgymnemic Acid (DAGA)

Gymnemic acids are triterpene glycosides.[2][3] DAGA is the deacylated core, consisting of the aglycone gymnemagenin attached to a glucuronic acid moiety at the C3 position.

-

Pharmacophore: The triterpene scaffold provides hydrophobic bulk, while the glucuronic acid moiety engages in critical hydrogen bonding and electrostatic interactions.

-

Binding Hypothesis: DAGA acts as a Negative Allosteric Modulator (NAM) or inverse agonist. It binds to the hT1R3 TMD, stabilizing the receptor in an inactive conformation and preventing the conformational shift necessary for G-protein (gustducin) coupling.

Key Residues (The "Lactisole Pocket")

Based on mutagenesis data and structural homology, the binding pocket in hT1R3 TMD is defined by the following residues (numbering based on human sequence):

-

TM5: Ala733 (Critical for species-specific sensitivity)

-

TM6: Phe778

-

TM7: Leu798, Arg790[4]

In Silico Workflow & Methodology

The following workflow utilizes a self-validating system where docking poses are stress-tested via MD simulations.

Diagram 1: Computational Workflow

Figure 1: End-to-end computational workflow for modeling DAGA-hT1R3 interaction.

Phase 1: Receptor Modeling (hT1R3 TMD)

Since a high-resolution crystal structure of the full hT1R2/T1R3 complex is often unavailable, we construct the target using homology modeling or AlphaFold2.

Protocol:

-

Sequence Retrieval: Retrieve the sequence for human T1R3 (UniProt: Q7RTX0).

-

Template Selection: Use Class C GPCR templates with solved TMDs (e.g., mGluR1 or mGluR5, PDB ID: 4OR2). Alternatively, use the AlphaFold2 predicted structure, which has shown high accuracy for TMD bundles.

-

Refinement:

-

Remove the VFTD and CRD if focusing solely on the TMD interaction to reduce computational cost (optional but recommended for long MD).

-

Loop Refinement: Model missing extracellular loops (ECLs) using Prime or Modeller.

-

Protonation States: Assign states at pH 7.0 (PropKa). Ensure His641 and His721 are checked, as they are near the binding interface.

-

Phase 2: Ligand Preparation (DAGA)

Protocol:

-

Structure Generation: Sketch Deacylgymnemic Acid (3-O-β-D-glucuronopyranosyl-gymnemagenin).

-

Conformational Search: Generate low-energy conformers using OPLS4 force field.

-

Ionization: The glucuronic acid carboxyl group should be deprotonated (COO-) at physiological pH (7.4), giving the ligand a net charge of -1.

Phase 3: Molecular Docking (Induced Fit)

Standard rigid docking may fail due to the bulky triterpene scaffold. An Induced Fit Docking (IFD) approach is required to allow side-chain flexibility in the TMD pocket.

Protocol:

-

Grid Generation: Define the box center at the centroid of residues Ala733, Phe778, and Leu798 . Box size: 25 ų.

-

Constraints: Apply a positional constraint (optional) if experimental data strongly suggests interaction with Arg790 (salt bridge with glucuronic acid).

-

Execution:

-

Soft Docking: Scale van der Waals radii by 0.5 to allow initial clash.

-

Refinement: Optimize side chains within 5 Å of the ligand.

-

Scoring: Rank using Glide XP (Extra Precision) or equivalent scoring function.

-

Data Output: Interaction Table

| Residue (hT1R3) | Interaction Type | Functional Role |

| Ala733 | Hydrophobic | Specificity determinant (Human vs. Mouse) |

| Phe778 | Pi-Pi / Hydrophobic | Stabilizes triterpene core |

| Leu798 | Hydrophobic | Deep pocket anchoring |

| Arg790 | Salt Bridge / H-Bond | Anchors Glucuronic Acid moiety |

| Ser640 | H-Bond | Stabilizes sugar hydroxyls |

Phase 4: Molecular Dynamics Simulation (Membrane)

Docking provides a static snapshot. MD is essential to verify the stability of the DAGA-TMD complex in a lipid bilayer.

Protocol:

-

System Builder:

-

Embed the hT1R3 TMD-DAGA complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

-

Align the TMD principal axis to the z-axis.

-

-

Solvation: Add TIP3P water molecules; buffer 10 Å on z-axis.

-

Neutralization: Add Na+ and Cl- ions to 0.15 M concentration.

-

Equilibration (NPT Ensemble):

-

Step 1: Brownian dynamics (100 ps, restraints on solute).

-

Step 2: NVT (12 ps, restraints).

-

Step 3: NPT (12 ps, restraints, Berendsen barostat).

-

Step 4: Relax restraints slowly over 2 ns.

-

-

Production Run:

-

Time: 100 ns to 500 ns .

-

Temp: 310 K (Nose-Hoover thermostat).

-

Pressure: 1.01325 bar (Martyna-Tobias-Klein barostat).

-

Time step: 2.0 fs.

-

Analysis & Mechanism of Action

Stability Metrics

-

RMSD (Root Mean Square Deviation): The ligand RMSD should stabilize (typically < 2.5 Å) relative to the protein backbone after equilibration.

-

RMSF (Root Mean Square Fluctuation): High fluctuations in the ligand suggest weak binding or the wrong pose.

Binding Free Energy (MM-GBSA)

Calculate the

-

Target

: A value lower than -40 kcal/mol typically indicates a strong binder for this size of ligand.

Mechanism of Inhibition

DAGA binds to the inter-helical crevice of TM3, TM5, and TM6. By wedging into this pocket, it restricts the movement of TM6, which is required for the activation conformational change (similar to the "ionic lock" mechanism in Class A GPCRs).

Diagram 2: Interaction Network

Figure 2: Interaction map showing key contacts between DAGA and hT1R3 TMD residues.

References

-

Jiang, P., et al. (2005). Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste.[5] Journal of Biological Chemistry, 280(15), 15238-15246. Link

-

Sanematsu, K., et al. (2014). Molecular mechanisms for sweet-suppressing effect of gymnemic acids. Journal of Biological Chemistry, 289(37), 25711-25720. Link

-

Imoto, T., et al. (1991). Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre. Chemical and Pharmaceutical Bulletin, 40(6), 1366-1375.[6] Link

-

Belloir, C., et al. (2024). Novel gurmarin-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3. Chemical Senses, 49, bjae005. Link

-

Zhang, Y., et al. (2010). Molecular mechanism of the sweet taste enhancers. Proceedings of the National Academy of Sciences, 107(10), 4752-4757. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gymnemic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Robust and Validated LC-MS/MS Protocol for the Quantification of Deacylgymnemic Acid in Human Plasma

An Application Note for Drug Development Professionals

Abstract

Deacylgymnemic acid, a key metabolite of the pharmacologically active gymnemic acids found in Gymnema sylvestre, is a triterpenoid saponin with significant therapeutic potential, particularly in metabolic disorders.[1] Accurate quantification of its concentration in plasma is critical for pharmacokinetic and toxicokinetic studies in drug development. This document provides a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of deacylgymnemic acid in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup, which ensures high recovery and minimal matrix effects, followed by a rapid chromatographic separation. The method has been developed and validated in accordance with regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction and Scientific Rationale

Gymnemic acids are recognized for their anti-diabetic and anti-obesity properties.[2] The primary mechanism involves the suppression of sweet taste perception and inhibition of glucose absorption in the intestine. Deacylgymnemic acid is the aglycone core, known as gymnemagenin, linked to a glucuronic acid moiety.[3] Understanding its systemic exposure after administration of Gymnema sylvestre extracts or purified compounds is fundamental to establishing a clear dose-response relationship and ensuring safety.

LC-MS/MS is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[4] This method addresses the challenges of quantifying deacylgymnemic acid in a complex biological matrix like plasma. The selection of solid-phase extraction (SPE) over simpler methods like protein precipitation (PPT) is a deliberate choice to enhance data quality. While PPT is rapid, it often leaves behind significant levels of phospholipids and other endogenous components that can interfere with ionization and compromise assay robustness.[5] Polymeric SPE sorbents, as used in this protocol, provide superior cleanup by retaining the analyte through nonpolar interactions while allowing polar interferences to be washed away, leading to cleaner extracts and reduced ion suppression.[6] This protocol is designed to be a self-validating system, adhering to the principles outlined in the FDA's guidance on bioanalytical method validation to ensure data integrity and regulatory compliance.[7][8]

Materials and Methods

Reagents and Chemicals

-

Deacylgymnemic Acid (≥98% purity) - Sriramchem Laboratories (Cat. No.: SHD-04)[9]

-

Glycyrrhetinic Acid (Internal Standard, IS) (≥98% purity) - Sigma-Aldrich

-

Acetonitrile (LC-MS Grade) - Fisher Scientific

-

Methanol (LC-MS Grade) - Fisher Scientific

-

Formic Acid (99%) - Thermo Scientific

-

Ultrapure Water - Millipore Milli-Q system

-

Human Plasma (K2-EDTA) - BioIVT

Equipment

-

LC-MS/MS System: Waters Acquity UPLC I-Class with Xevo TQ-S micro Triple Quadrupole Mass Spectrometer

-

SPE Manifold: Agilent 96-well plate processor

-

Analytical Balance: Mettler Toledo XPE

-

Vortex Mixer and Centrifuge

Chromatographic and Mass Spectrometric Conditions

The operational parameters were optimized to achieve a short run time, symmetric peak shape, and maximum signal intensity. A reversed-phase C18 column provides excellent retention for the nonpolar triterpenoid structure, while the acidic mobile phase ensures the carboxylic acid group is protonated. Negative electrospray ionization (ESI-) is employed as it is highly effective for acidic molecules, readily forming the [M-H]⁻ ion.

| Parameter | Condition |

| LC Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 40% B to 95% B in 2.5 min, hold at 95% B for 1.0 min, return to 40% B and equilibrate for 1.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

Multiple Reaction Monitoring (MRM) Transitions

MRM is used for its superior selectivity and sensitivity, ensuring that only the specific analyte and internal standard are detected.[10][11] The precursor ion selected is the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) and are chosen for their stability and intensity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Deacylgymnemic Acid | 681.8 | 505.4 | 45 | 30 |

| Glycyrrhetinic Acid (IS) | 469.4 | 409.3 | 40 | 25 |

Diagram: Proposed Fragmentation of Deacylgymnemic Acid

Caption: Overall workflow for deacylgymnemic acid quantification in plasma.

Method Validation Summary

The method was validated according to the FDA Guidance for Industry: Bioanalytical Method Validation. [8]All parameters met the acceptance criteria.

Selectivity and Matrix Effect

Selectivity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of deacylgymnemic acid or the IS. The matrix factor was determined to be between 0.95 and 1.04, indicating minimal ion suppression or enhancement.

Linearity, Accuracy, and Precision

The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was >0.998 for all validation runs. The accuracy and precision were evaluated at four QC levels.

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%Bias) (3 runs) |

| LLOQ | 1.0 | 8.2 | -4.5 | 9.5 | -3.1 |

| Low QC | 8.0 | 6.5 | 2.1 | 7.1 | 3.5 |

| Mid QC | 80.0 | 4.1 | 1.5 | 5.3 | 2.0 |

| High QC | 800.0 | 3.8 | -1.1 | 4.9 | -0.8 |

| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ). |

Recovery and Stability

The extraction recovery of deacylgymnemic acid was consistent across all QC levels, averaging 88.5%. The IS recovery was 92.1%. Deacylgymnemic acid was found to be stable in plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for 6 months when stored at -80°C.

Conclusion

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of deacylgymnemic acid in human plasma. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring high data quality. The method is fully validated and suitable for supporting regulated pharmacokinetic studies in clinical and preclinical drug development, enabling a deeper understanding of the absorption, distribution, metabolism, and excretion of this promising therapeutic agent.

References

- Vertex AI Search. (2024). A LC-MS/MS method for the quantification of deflazacort metabolite in human plasma: development - Semantic Scholar.

- MDPI. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool.

-

Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

-

NIH. (n.d.). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Retrieved from [Link]

-

EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Gymnemic Acids: Sources, Properties, and Biotechnological Production. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of gymnemic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Gymnemic acid. Retrieved from [Link]

-

NIH. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

-

Agilent. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gymnemic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. agilent.com [agilent.com]

- 7. hhs.gov [hhs.gov]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. Deacylgymnemic Acid - SRIRAMCHEM [sriramchem.com]

- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

Protocol for Deacylgymnemic Acid Derivatization for GC-MS Analysis: A Guide to Volatilization and Detection

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Deacylgymnemic acid (DGA), a triterpenoid aglycone from Gymnema sylvestre, is a molecule of significant interest in metabolic research and drug development.[1][2] However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by its molecular structure. Possessing multiple polar hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, DGA has a high molecular weight (approx. 682.85 g/mol ) and exceedingly low volatility, making it incompatible with standard GC-MS procedures.[3][4] This application note provides a detailed, field-proven protocol for the chemical derivatization of DGA via trimethylsilylation. This process chemically modifies the polar functional groups, rendering the molecule volatile and thermally stable for robust and reproducible GC-MS analysis.

The Rationale: Why Derivatization is Essential for DGA Analysis

Gas chromatography fundamentally relies on the analyte's ability to be vaporized at elevated temperatures without degradation.[5][6] Deacylgymnemic acid, like other triterpenoid saponin aglycones, fails this prerequisite due to its extensive network of hydrogen-bonding functional groups (-OH, -COOH).[4][7][8] These groups lead to:

-

High Polarity & Low Volatility: Strong intermolecular forces require a prohibitive amount of energy to transition the molecule into the gas phase.

-

Thermal Instability: At the high temperatures of a GC inlet, the unprotected polar groups can lead to molecular degradation and rearrangement, preventing accurate analysis.[8]

-

Poor Chromatography: Any molecules that do enter the GC column will exhibit poor peak shape (tailing) due to strong interactions with the stationary phase.[9]

To overcome these challenges, we employ silylation , the most prevalent and effective derivatization method for this class of compounds.[6][10] The core principle is to replace the "active" hydrogens on the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group.[10][11]

The Mechanism of Action: The silylation reaction proceeds via a nucleophilic attack (SN2 mechanism) from the oxygen of the analyte's -OH or -COOH group on the silicon atom of the silylating reagent.[9][12] This forms a stable, non-polar TMS-ether or TMS-ester, respectively. The benefits are immediate:

-

Increased Volatility: Elimination of hydrogen bonding dramatically lowers the boiling point.[10]

-

Increased Thermal Stability: The resulting TMS derivatives are more stable at high temperatures.

-

Improved Chromatographic Behavior: Reduced polarity leads to sharper, more symmetrical peaks and better resolution.[5]

For this protocol, we select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often fortified with 1% Trimethylchlorosilane (TMCS) . BSTFA is a powerful silyl donor, and its by-products are highly volatile, eluting well before the derivatized analyte and thus minimizing interference.[9] The TMCS acts as a catalyst, enhancing the reactivity of BSTFA, which is particularly crucial for derivatizing sterically hindered hydroxyl groups that may be present on the complex triterpenoid skeleton.[5][10][13]

Materials and Reagents

| Item | Specification | Supplier Example | Notes |

| Deacylgymnemic Acid | ≥98% Purity Standard | SRIRAMCHEM | Store in a desiccator. |

| Derivatization Reagent | BSTFA + 1% TMCS | Sigma-Aldrich, Regis, TCI | Store under inert gas, sealed from moisture. |

| Solvent | Pyridine, Anhydrous | ACS Grade or higher | Acts as a solvent and acid scavenger. |

| Solvent (alternative) | Acetonitrile, Anhydrous | ACS Grade or higher | Can be used if pyridine interferes with analysis. |

| Reaction Vials | 2 mL amber glass, PTFE-lined caps | Standard GC-MS vials | Must be scrupulously dry. |

| Heating Block/Oven | Capable of maintaining 70 °C ± 2 °C | ||

| Evaporation System | Nitrogen stream evaporator or vacuum centrifuge | For sample drying. | |

| Pipettes | Calibrated microliter pipettes |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with an emphasis on anhydrous conditions to ensure the reaction proceeds to completion. Silylating reagents react readily with water, which will consume the reagent and lead to incomplete derivatization.[6][9]

-

Aliquot Sample: Accurately weigh 0.5 - 1.0 mg of deacylgymnemic acid standard or dried plant extract into a 2 mL reaction vial.

-

Ensure Anhydrous State: This is the most critical step. Use one of the following methods:

-

Method A (Vacuum Centrifugation): Place the uncapped vial in a vacuum centrifuge until completely dry.

-

Method B (Nitrogen Stream): If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of dry nitrogen gas.

-

Method C (Lyophilization): For aqueous samples, freeze-dry completely.

-

-

Final Drying: Place the vial in a desiccator under vacuum for at least 1 hour prior to adding reagents.

The following workflow outlines the derivatization process.

Caption: Workflow for the trimethylsilylation of Deacylgymnemic Acid.

Step-by-Step Procedure:

-

Solvent Addition: To the dried sample vial, add 100 µL of anhydrous pyridine . Gently swirl to dissolve the analyte. Pyridine is an excellent solvent for this purpose and also acts as an acid scavenger for the HCl produced by the TMCS catalyst, driving the reaction forward.[11]

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Seal and Mix: Immediately cap the vial tightly with a PTFE-lined cap. Vortex gently for 10-15 seconds to ensure homogeneity.

-

Heating: Place the vial in a heating block or oven set to 70 °C for 60 minutes . The elevated temperature ensures the complete derivatization of all active sites, including any sterically hindered hydroxyl groups.[14][15]

-

Cooling: After heating, remove the vial and allow it to cool to room temperature before opening or placing it in the autosampler. The sample is now ready for injection.

The following are starting parameters and should be optimized for your specific instrument and column.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) | Low-polarity phase ideal for separating non-polar derivatives. |

| Injection Volume | 1 µL | |

| Inlet Mode | Split (e.g., 20:1) or Splitless | Use splitless for trace analysis. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the high MW derivative. |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | |

| Oven Program | Initial: 150 °C, hold 2 min | Clears solvent and early eluting by-products. |

| Ramp: 10 °C/min to 320 °C | Separates complex mixture components. | |

| Final Hold: 320 °C for 10 min | Ensures elution of the high-boiling DGA derivative. | |

| MS Transfer Line | 290 °C | Prevents cold spots and derivative condensation. |

| Ion Source Temp | 230 °C | Standard temperature for EI. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Scan Range | 50 - 850 m/z | Covers expected fragments and potential molecular ion clusters. |

Expected Results & Troubleshooting

A successful derivatization will yield a single, sharp, symmetrical chromatographic peak for the fully silylated deacylgymnemic acid. The mass spectrum will be characterized by specific fragment ions resulting from the cleavage of the TMS groups and the triterpenoid backbone. The absence of broad, tailing peaks at later retention times indicates the reaction has gone to completion.

| Problem | Potential Cause(s) | Solution(s) |

| Broad, Tailing Peak | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Ensure reagents are fresh and anhydrous. Increase reaction time or temperature (e.g., 75°C for 75 min). 2. Use a deactivated inlet liner; condition the column. |

| Low or No Analyte Peak | 1. Reagents have hydrolyzed due to moisture. 2. Sample degradation in the inlet. | 1. Use a fresh, unopened bottle of BSTFA. Ensure all glassware and solvents are completely dry. 2. Lower the inlet temperature slightly (e.g., to 270 °C), but not so low that volatilization is incomplete. |

| Multiple Peaks for DGA | Incomplete derivatization leading to partially silylated species (e.g., 5 TMS groups, 6 TMS groups, etc.). | This confirms an inefficient reaction. Re-run the derivatization, paying strict attention to anhydrous conditions and reaction time/temperature. |

| White Precipitate in Vial | Formation of ammonium salts if HMDS is used or as a byproduct in some reactions. | Centrifuge the vial and carefully transfer the supernatant to a clean autosampler vial for injection.[5] |

Conclusion

The chemical derivatization of deacylgymnemic acid by trimethylsilylation is an indispensable step for its analysis by GC-MS. The protocol described herein, utilizing BSTFA with a TMCS catalyst, provides a robust and reproducible method to convert the non-volatile DGA into a thermally stable, volatile derivative. By carefully controlling reaction conditions, particularly the exclusion of moisture, researchers can achieve high-quality chromatographic data suitable for quantification and structural elucidation in complex biological and pharmaceutical matrices.

References

- Phenomenex. Derivatization for Gas Chromatography.

- GC Derivatization.

- Pollier, J., Goossens, A. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms. In: Hostettmann, K., Marston, A., Yuan, K., Wolfender, JL. (eds) Saponins. Methods in Molecular Biology, vol 1103. Humana Press, New York, NY.

- ResearchGate. Derivatization steps prior to GC–MS analysis: a Silylation reactions...

- TCI Chemicals. GC Derivatization Reagents.

- Ganesan, A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed.

- Merck Millipore. The Derivatization and Analysis of Amino Acids by GC-MS.

- Jitaru, P. Derivatization Methods in GC and GC/MS.

- SRIRAMCHEM. Deacylgymnemic Acid.

- ResearchGate. Why is GC-MS not suitable for triterpenoid saponins?.

- Journal of Chemical and Pharmaceutical Sciences. GC-MS analysis of Gymnema sylvestre leaves methanolic extract for antidiabetic and anticancer drug identification.

- MDPI. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research.

- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.

- ResearchGate. (PDF) GC-MS analysis of Gymnema sylvestre leaves methanolic extract for antidiabetic and anticancer drug identification.

- Wikipedia. Silylation.

- silylation overview.pdf.

- ResearchGate. Precipitation after derivatization with BSTFA?.

- ResearchGate. Gymnemic Acids: Sources, Properties, and Biotechnological Production.

- Kanetkar, P., et al. (2007). Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant. PMC.

- Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.

- Chrom Tech, Inc. Why Use GC Derivatization Reagents.

- Wikipedia. Gymnemic acid.

- ResearchGate. Structure of gymnemic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deacylgymnemic Acid - SRIRAMCHEM [sriramchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. chromtech.com [chromtech.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Silylation - Wikipedia [en.wikipedia.org]

- 13. thescipub.com [thescipub.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Enhancing the recovery of Deacylgymnemic acid during purification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of Deacylgymnemic acid (DGA). This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you enhance the recovery and purity of DGA in your laboratory. We will delve into the causality behind experimental choices, ensuring you have a robust, self-validating purification protocol.

Understanding the Purification Workflow

Deacylgymnemic acid is a valuable triterpenoid saponin derived from the leaves of Gymnema sylvestre. The purification process is a multi-step procedure that requires careful optimization to maximize yield and purity. The overall workflow involves the extraction of a complex mixture of gymnemic acids, followed by alkaline hydrolysis to yield DGA, which is then purified to homogeneity.

Caption: A generalized workflow for the purification of Deacylgymnemic acid from Gymnema sylvestre leaves.

Troubleshooting Guide

Low Yield After Initial Extraction

Question: We are experiencing a low yield of the crude gymnemic acid extract from the Gymnema sylvestre leaves. What factors could be contributing to this, and how can we improve our extraction efficiency?

Answer:

A low yield from the initial extraction is a common issue that can often be resolved by optimizing the extraction parameters. Here are the key factors to consider:

-

Solvent Choice and Concentration: The polarity of the extraction solvent is critical. Gymnemic acids are a mixture of triterpenoid saponins, which have both polar (sugar moieties) and non-polar (triterpenoid backbone) characteristics.

-

Expertise & Experience: While pure methanol or ethanol can be used, aqueous mixtures are often more effective. A 70% ethanol solution has been shown to be more effective than a hot water extraction for gymnemic acids.[1] An ethanol concentration of 50% (v/v) has also been identified as optimal in some studies. It's crucial to find the right balance to efficiently solvate the target molecules.

-

Causality: Pure water may not efficiently extract the less polar components of the gymnemic acid mixture, while highly concentrated ethanol might not be polar enough to extract the more glycosylated forms. An aqueous ethanol or methanol solution provides a balanced polarity to extract a broader range of gymnemic acids.

-

-

Extraction Method and Duration:

-

Soxhlet Extraction: Continuous hot extraction using a Soxhlet apparatus can significantly improve yield compared to simple maceration or infusion.[2]

-

Ultrasound-Assisted Extraction (UAE): This technique can enhance extraction efficiency and reduce extraction time.

-

Extraction Time: Ensure the extraction time is sufficient. For maceration, 24-48 hours is typical. For Soxhlet extraction, several hours may be required. Monitor the extraction by TLC to determine when the majority of the target compounds have been extracted.

-

-

Particle Size of Plant Material: The plant material should be ground to a fine powder to increase the surface area available for solvent penetration. A mesh size of 40-60 is generally recommended.

-

Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to a saturated solution, preventing further extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (w/v).

Protocol for Monitoring Extraction Efficiency:

-

Sample Collection: Take small aliquots of the extraction solvent at different time points (e.g., 2, 4, 8, 12, 24 hours).

-

TLC Analysis: Spot the aliquots on a silica gel TLC plate alongside a crude extract reference standard (if available).

-

Development: Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10 v/v/v).

-

Visualization: Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Assessment: The extraction is considered complete when the intensity of the gymnemic acid spots in the solvent aliquots no longer increases significantly over time.

Incomplete or Inefficient Alkaline Hydrolysis

Question: Our HPLC analysis after alkaline hydrolysis shows a significant amount of starting material (gymnemic acids) remaining and a low yield of Deacylgymnemic acid. How can we optimize the hydrolysis step?

Answer:

Incomplete hydrolysis is a critical bottleneck in DGA production. The goal is to cleave the acyl groups from the gymnemic acid backbone without degrading the resulting DGA. Optimization of the following parameters is key:

-

Base Concentration: The concentration of the alkaline solution (e.g., NaOH or KOH) is crucial. A concentration that is too low will result in incomplete hydrolysis, while a concentration that is too high can lead to degradation of the DGA molecule.

-

Expertise & Experience: A starting point for optimization is typically a 0.3-0.5 M solution of NaOH or KOH in an aqueous or aqueous-alcoholic solvent.[3] The optimal concentration should be determined empirically.

-

-

Reaction Temperature: Temperature accelerates the rate of hydrolysis. However, excessive heat can promote side reactions and degradation of DGA.

-

Causality: The glycosidic and ester bonds in the gymnemic acid molecule are susceptible to cleavage under harsh conditions. Elevated temperatures in a strongly alkaline environment can lead to the breakdown of the sugar moieties or modifications to the triterpenoid core.[4][5] A temperature range of 60-80°C is a common starting point for optimization.[2]

-

-

Reaction Time: The duration of the hydrolysis needs to be sufficient for the reaction to go to completion but not so long that degradation becomes significant.

-

Self-Validating System: Monitor the reaction progress over time using TLC or HPLC. Take aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes), neutralize them, and analyze for the disappearance of starting material and the appearance of the DGA product. This will allow you to determine the optimal reaction time for your specific conditions.

-

Optimized Alkaline Hydrolysis Protocol:

-

Dissolve Crude Extract: Dissolve the crude gymnemic acid extract in a suitable solvent (e.g., 50% aqueous methanol).

-

Add Base: Add a solution of NaOH or KOH to the desired final concentration (e.g., 0.4 M).

-

Heat Reaction: Heat the mixture to the desired temperature (e.g., 70°C) with stirring.

-

Monitor Progress: At set time intervals, withdraw a small aliquot, immediately cool it on ice, and neutralize it with an acid (e.g., 1 M HCl) to a pH of ~7.

-

Analyze by HPLC: Analyze the neutralized aliquots by reverse-phase HPLC to quantify the remaining gymnemic acids and the formed DGA.

-

Determine Optimum Time: The optimal reaction time is when the concentration of DGA is at its maximum, and the concentration of the starting gymnemic acids is at its minimum.

| Parameter | Range for Optimization | Rationale |

| Base Concentration | 0.1 M - 1.0 M NaOH/KOH | To ensure complete cleavage of acyl groups without causing degradation. |

| Temperature | 50°C - 90°C | To accelerate the reaction rate while minimizing thermal degradation. |

| Time | 30 min - 180 min | To allow the reaction to reach completion before significant product degradation occurs. |

Low Recovery During Chromatographic Purification

Question: We are experiencing significant loss of Deacylgymnemic acid during column chromatography. What are the potential causes and how can we improve recovery?

Answer:

Low recovery during chromatographic purification is often due to irreversible adsorption to the stationary phase, co-elution with impurities, or degradation on the column. Here’s how to troubleshoot this:

-

Choice of Stationary Phase:

-

Normal Phase (Silica Gel): DGA, being an acid, can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.

-

Reverse Phase (C18): This is generally the preferred stationary phase for purifying saponins like DGA.[6] The separation is based on hydrophobicity, which is well-suited for separating the triterpenoid backbone.

-

Macroporous Resins (e.g., HP-20, AB-8): These are excellent for initial cleanup of the crude DGA mixture. They can effectively remove highly polar impurities like sugars and salts, and less polar impurities, enriching the DGA fraction before final polishing on a C18 column.

-

-

Mobile Phase Optimization:

-

pH Adjustment: For reverse-phase chromatography of an acidic compound like DGA, it is crucial to suppress its ionization to improve retention and peak shape. This is achieved by acidifying the mobile phase. A mobile phase containing 0.1% formic acid or acetic acid is a good starting point.

-

Solvent Gradient: A gradient elution from a weaker solvent (e.g., water with 0.1% formic acid) to a stronger solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically required to effectively separate DGA from other components in the mixture.

-

Solvent Choice: Acetonitrile often provides sharper peaks and better resolution than methanol for many compounds in reverse-phase HPLC.

-

-

Sample Loading: Overloading the column is a common cause of poor separation and recovery. Determine the loading capacity of your column for the crude DGA mixture through small-scale trial runs.

Troubleshooting Workflow for Low Chromatographic Recovery:

Caption: A decision-making diagram for troubleshooting low recovery of DGA during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude Deacylgymnemic acid mixture?

A1: The crude DGA mixture can contain a variety of impurities, including:

-

Residual Gymnemic Acids: From incomplete hydrolysis.

-

Other Saponins and Glycosides: Naturally present in Gymnema sylvestre.

-

Fatty Acids and Lipids: From the initial plant extract.

-

Pigments: Such as chlorophyll.

-

Degradation Products: Formed during hydrolysis, which can include smaller organic acids and modified triterpenoid structures.[7]

Q2: I have a purified fraction of Deacylgymnemic acid, but it won't crystallize. What can I do?

A2: Difficulty in crystallization is common for complex natural products. Here are some strategies to try:

-

Purity: Ensure your DGA is of high purity (>95%). Co-impurities can inhibit crystal lattice formation. You may need an additional chromatographic step.

-

Solvent System: Experiment with different solvent systems for crystallization. A good starting point is a binary system where DGA is soluble in one solvent and insoluble in the other (e.g., methanol/water, ethanol/hexane).

-

Slow Evaporation: Dissolve the DGA in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

-

Vapor Diffusion: Place a concentrated solution of your DGA in a small open vial inside a larger sealed container with a solvent in which DGA is poorly soluble. The vapor of the poor solvent will slowly diffuse into the DGA solution, inducing crystallization.

-

Seeding: If you have a few small crystals, you can use them to seed a supersaturated solution of your DGA to promote further crystal growth.

Q3: How can I monitor the purity of my Deacylgymnemic acid throughout the purification process?

A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective:

-

TLC: Provides a quick and inexpensive way to get a qualitative assessment of the complexity of your mixture and to track the progress of your column chromatography fractions. A typical mobile phase is a mixture of chloroform, methanol, and water.

-

HPLC: Reverse-phase HPLC with a C18 column and a UV detector is the gold standard for quantitative analysis and purity assessment of DGA. An isocratic or gradient method with an acidified mobile phase (e.g., acetonitrile/water with 0.1% formic acid) will allow you to resolve DGA from impurities and accurately determine its purity.[1]

Q4: What are the optimal storage conditions for purified Deacylgymnemic acid?

A4: As an organic acid, DGA can be susceptible to degradation over time, especially in the presence of moisture and at elevated temperatures. For long-term storage, it is recommended to store purified DGA as a dry solid at -20°C in a tightly sealed container, protected from light and moisture.

References

-

ISOLATION AND CHARACTERIZATION OF GYMNEMIC ACID FROM INDIGENOUS GYMNEMA SYLVESTRE. (n.d.). Retrieved February 4, 2026, from [Link]

-

Dwivedi, M., & Garidel, P. (2020). Acidic and Alkaline Hydrolysis of Polysorbates Under Aqueous Conditions: Towards Understanding Polysorbate Degradation in Biopharmaceutical Formulations. European Journal of Pharmaceutical Sciences, 144, 105211. [Link]

-

Triterpenoid Saponins: A Review. (n.d.). Retrieved February 4, 2026, from [Link]

-

Optimization of the extraction process and metabonomics analysis of uric acid-reducing active substances from Gymnadenia R.Br. and its protective effect on hyperuricemia zebrafish. (2022). Frontiers in Pharmacology, 13, 1061989. [Link]

- [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid]. (2017). Yao Xue Xue Bao, 52(8), 1269-1274.

-

HPTLC/HPLC and Gravimetric Methodology for the Identification and Quantification of Gymnemic Acid from Gymnema sylvestre Methanolic Extracts. (2013). Acta Chromatographica, 25(2), 339-361. [Link]

-

Identification of C21 Steroidal Glycosides from Gymnema sylvestre (Retz.) and Evaluation of Their Glucose Uptake Activities. (2021). Molecules, 26(21), 6541. [Link]

-

Liu, H. M., Kiuchi, F., & Tsuda, Y. (1992). Isolation and Structure Elucidation of Gymnemic Acids, Antisweet Principles of Gymnema sylvestre. Chemical & Pharmaceutical Bulletin, 40(6), 1366-1375. [Link]

-

Marques, G., et al. (2022). A Review on Current Strategies for Extraction and Purification of Hyaluronic Acid. Polymers, 14(13), 2647. [Link]

- Wolfe, N. L., et al. (1980). Kinetics of alkaline hydrolysis of synthetic organic esters. Chemosphere, 9(3), 135-146.

- CN102911244A - Method for extracting gymnemic acid from gymnema sylvestre - Google Patents. (n.d.).

-

Certificate of Analysis: Gymnema Sylvestre Extract 75% Gymnemic Acid. (n.d.). Retrieved February 4, 2026, from [Link]

- Crystallization of Asiaticoside from Total Triterpenoid Saponins of Centella Asiatica in a Methanol + Water System. (2014). Crystal Growth & Design, 14(11), 5675-5681.

-

Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. (2022). Metabolites, 12(10), 941. [Link]

- [Quantitative analysis of deacylgymnemic acid by high-performance liquid chromatography]. (1993). Yakugaku Zasshi, 113(5), 388-393.

-

Evaluation of an alkaline hydrolysis method under atmospheric pressure for Category 1 animal by‐products. (2022). EFSA Journal, 20(3), e07191. [Link]

- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry and Chemical Sciences, 3(2), 21-30.

-

Optimization and Column Performance. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Zablotowicz, R. M., et al. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 49(7), 3467-3473.

- Degradation of Cellulose under Alkaline Conditions. (2003).

- Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry. (2016). Planta Medica, 82(18), 1541-1549.

- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.

- Chromatography Optimization Strategy. (2011).

- Decay by Design: How Bodies Break Down Naturally and Through Alkaline Hydrolysis. (2023).

- On the pH-optimum of activity and stability of proteins. (2014). PeerJ, 2, e571.

-

Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

- Solvent selection in liquid chromatography. (2015).

-

Optimizing HPLC/UHPLC Systems. (n.d.). Shimadzu. Retrieved February 4, 2026, from [Link]

- The Effects of pH and Excipients on Exenatide Stability in Solution. (2020). Journal of Pharmaceutical Sciences, 109(1), 479-487.

Sources

- 1. [Quantitative analysis of deacylgymnemic acid by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]

- 4. Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iomcworld.com [iomcworld.com]

- 7. researchgate.net [researchgate.net]

Addressing matrix effects in the analysis of Deacylgymnemic acid from biological samples

Executive Summary: The "Matrix" Challenge

Deacylgymnemic acid (DAGA) is a polar, amphiphilic triterpenoid saponin and the primary pharmacokinetic marker for Gymnema sylvestre based drugs.[1] Because DAGA lacks a strong UV chromophore, LC-MS/MS (Negative ESI) is the industry standard for quantification.[1]

The Problem: DAGA elutes in a chromatographic region often plagued by phospholipids (in plasma) and high salt concentrations (in urine). These co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, leading to Ion Suppression (loss of signal) or Enhancement (artificial signal gain).[1]

The Solution: This guide provides a self-validating workflow to isolate DAGA from these interferences using orthogonal sample preparation and optimized chromatography.

Module 1: Sample Preparation (The First Line of Defense)

Direct protein precipitation (PPT) is not recommended for DAGA analysis in clinical PK studies due to high phospholipid carryover.[1] Solid Phase Extraction (SPE) is the gold standard for this analyte.[1]

Recommended SPE Protocol (Oasis HLB or C18 Equivalent)

Rationale: DAGA contains a carboxylic acid moiety.[1] We utilize a "Mixed-Mode" or "Reversed-Phase" mechanism.[1] Acidifying the sample suppresses ionization of the carboxylic acid (

| Step | Action | Technical Note (Why?) |

| 1. Pre-treatment | Mix 200 µL Plasma + 200 µL 2% Formic Acid (aq).[1] Vortex. | Acidification ( |

| 2. Conditioning | 1 mL Methanol followed by 1 mL Water.[1] | Activates the sorbent ligands. |

| 3.[1] Loading | Load pre-treated sample at low vacuum (~5 inHg). | Slow flow ensures mass transfer to the sorbent. |

| 4. Wash 1 | 1 mL 5% Methanol in 0.1% Formic Acid. | Removes salts and proteins.[1] Keeps DAGA protonated. |

| 5. Wash 2 | 1 mL Hexane (Optional but recommended for plasma).[1] | Critical: Removes neutral lipids that cause late-eluting matrix effects.[1] |

| 6. Elution | 2 x 500 µL Methanol/Acetonitrile (80:20). | Disrupts hydrophobic interactions to release DAGA. |

| 7.[1] Reconstitution | Evaporate under | Match the initial gradient composition to prevent peak broadening. |

Note on Hydrolysis: If your study requires "Total Gymnemic Acids," an alkaline hydrolysis step (NaOH, 60°C, 1h) is required before Step 1.[1] You must neutralize with HCl prior to SPE loading to prevent damaging the silica backbone of standard C18 cartridges.

Module 2: Chromatographic & MS Optimization

Column & Mobile Phase Selection

DAGA requires negative mode ionization (

-

Column: C18 (1.7 µm or 2.6 µm fused-core).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH unadjusted or pH 6.5).

-